molecular formula C15H27N3O4 B2948303 N-[2-(dimethylamino)ethyl]-N'-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide CAS No. 941914-60-9

N-[2-(dimethylamino)ethyl]-N'-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide

Cat. No.: B2948303
CAS No.: 941914-60-9
M. Wt: 313.398
InChI Key: TXIFFTZRBZLGSD-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-N’-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a spirocyclic moiety and a dimethylaminoethyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-N’-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide typically involves multiple steps, starting with the preparation of the spirocyclic intermediate. This intermediate is then reacted with N,N-dimethylaminoethylamine under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-N’-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like halides, thiols, and amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-N’-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or reagent.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-N’-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the spirocyclic moiety provides structural stability. These interactions can modulate biological pathways and influence the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(dimethylamino)ethyl]-N’-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide stands out due to its spirocyclic structure, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring stability and specific reactivity.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N'-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O4/c1-18(2)9-8-16-13(19)14(20)17-10-12-11-21-15(22-12)6-4-3-5-7-15/h12H,3-11H2,1-2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIFFTZRBZLGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NCC1COC2(O1)CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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